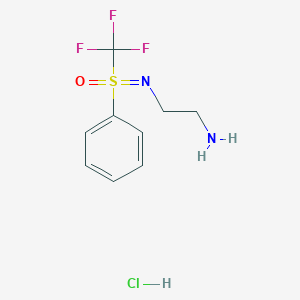

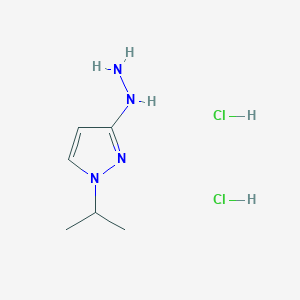

((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2-Aminoethyl)imino)(phenyl)(trifluoromethyl)-l6-sulfanone hydrochloride, commonly known as APTS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. APTS is a sulfonamide derivative that has a trifluoromethyl group and an imine functional group. This compound has been extensively studied for its ability to modify surfaces and biomolecules for various applications.

Scientific Research Applications

Corrosion Inhibition

- Schiff bases derived from sulfanylphenyl compounds have been extensively studied for their corrosion inhibition properties. For example, compounds such as 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol and its derivatives have shown significant efficacy in reducing the corrosion rate of mild steel in hydrochloric acid media. These studies reveal that such compounds act as mixed inhibitors, affecting both cathodic and anodic corrosion currents, and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, indicating a strong and efficient binding to the metal surface to prevent corrosion (Behpour et al., 2009).

Synthesis and Characterization

- The synthesis of α-imino sulfenates and α-imino sulfoxides from amino sulfines (thioamide S-oxides) demonstrates the versatility of these compounds in chemical reactions. The treatment of amino sulfines with certain reagents leads to the formation of these compounds, which are sensitive towards hydrolysis and can engage in further chemical transformations, such as [2 + 2] cycloaddition reactions to yield β-lactams, albeit in low yields. This showcases the potential of using amino sulfines and their derivatives in synthesizing a variety of chemical structures (Lenz & Zwanenburg, 2010).

Biological Applications

- Schiff base derivatives have also been investigated for their antimicrobial activities. The synthesis of copper(II) complexes derived from Schiff bases and their subsequent in vitro antifungal activity studies highlight the potential of these compounds in pharmaceutical applications. Such studies indicate that the copper(II) complexes exhibit more significant activity against fungal species compared to the ligands alone, suggesting their utility in developing new antifungal agents (Bello et al., 2018).

Analytical and Catalytic Applications

- The catalytic and analytical applications of Schiff bases and their derivatives are further areas of interest. For instance, the use of certain Schiff base compounds in the voltammetric analysis and their potential in the analytical separation of metals from water demonstrates their applicability in environmental chemistry and analytical methodologies (Makki et al., 2016).

properties

IUPAC Name |

2-[[oxo-phenyl-(trifluoromethyl)-λ6-sulfanylidene]amino]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2OS.ClH/c10-9(11,12)16(15,14-7-6-13)8-4-2-1-3-5-8;/h1-5H,6-7,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZYDQLZTMXEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=NCCN)(=O)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B2603806.png)

![6-[(4-Fluorobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2603810.png)

![(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid](/img/structure/B2603811.png)

![N-Ethyl-N-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]prop-2-enamide](/img/structure/B2603817.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2603824.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2603826.png)

![[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2603829.png)